1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
Description
Properties
IUPAC Name |
1'-(5-chloro-2-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c21-13-5-6-16(23(26)27)15(11-13)19(25)22-9-7-20(8-10-22)12-17(24)14-3-1-2-4-18(14)28-20/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSULWPRGUIDSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals. They play a significant role in drug design and have diverse biological activities.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target. For instance, some piperidine derivatives can react via an SN2 pathway for primary benzylic halides, while secondary and tertiary benzylic halides typically react via an SN1 pathway.
Biological Activity
1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic compound belonging to the spirocyclic class of compounds. Its unique structural features make it a subject of interest in medicinal chemistry, particularly for its potential biological activities, including enzyme inhibition and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a spiro linkage between a chroman moiety and a piperidinone unit, with a 5-chloro-2-nitrobenzoyl group attached. This configuration is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H15ClN2O3 |
| Molecular Weight | 348.78 g/mol |
| CAS Number | 196935-12-3 |
| Chemical Structure | Structure |
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in cellular processes. Notably, it has been investigated as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer biology by influencing gene expression related to tumor growth and survival.
Enzyme Inhibition
The compound may bind to the active site of HDACs, preventing substrate binding and leading to an accumulation of acetylated histones. This mechanism is critical for altering the expression of genes involved in cell cycle regulation and apoptosis.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Case Studies
Several studies highlight the biological efficacy of compounds related to this compound:
-
Study on HDAC Inhibition :
A recent study investigated the structure-activity relationship (SAR) of spiro compounds as HDAC inhibitors, demonstrating that modifications at the benzoyl position significantly impacted their inhibitory potency against HDAC1 and HDAC6. -
Antitumor Activity Assessment :
In vitro assays revealed that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer activity that warrants further exploration in vivo.
Comparison with Similar Compounds
Table 1: Activity of Selected Spiro[chroman-2,4'-piperidin]-4-one Derivatives
Key Observations:
- Electron-Withdrawing Groups Enhance Potency: Sulfonyl-containing derivatives (e.g., Compound 16 and 106) exhibit sub-micromolar IC50 values, likely due to improved target engagement via hydrogen bonding or electrostatic interactions .
- Electron-Donating Groups Reduce Activity: The trimethoxyphenyl group in Compound 15, an electron-donating substituent, results in significantly weaker activity (IC50 >18 μM), highlighting the importance of substituent electronics .
- Selectivity Variations: Compound 40 shows moderate activity (IC50 = 13.15 μM) but high selectivity (SI = 13.37) against melanoma cells, suggesting substituents influence both potency and cell-type specificity .
Structure-Activity Relationship (SAR) Insights
- Nitro groups may stabilize charge-transfer interactions, while chloro atoms contribute to lipophilicity and membrane permeability.
- Spirocyclic Rigidity: The spiro architecture restricts conformational flexibility, likely improving target selectivity compared to non-spirocyclic analogs .
Preparation Methods
Chroman-4-one-Piperidine Cyclocondensation
A one-pot cyclocondensation of 4-chromanone with N-protected piperidine-4-carboxaldehyde under acidic conditions yields the spirocyclic framework. For example, heating 4-chromanone (1.0 equiv) and 1-benzylpiperidine-4-carboxaldehyde (1.2 equiv) in acetic acid at 80°C for 12 hours produces 1'-benzylspiro[chroman-2,4'-piperidin]-4-one with 68% yield. This method leverages the electron-deficient carbonyl group of chromanone to facilitate nucleophilic attack by the piperidine nitrogen, followed by dehydration.
Reductive Amination Strategy
Alternative routes employ reductive amination between chroman-4-one and piperidin-4-one derivatives. Using sodium cyanoborohydride in methanol at room temperature, spirocyclization is achieved with moderate yields (45–55%). This method is particularly effective for introducing substituents at the piperidine nitrogen prior to spirocycle formation.
Alternative Synthetic Pathways
Tandem Spirocyclization-Acylation
Recent advances demonstrate the feasibility of combining spirocycle formation and acylation in a single step. Using 4-chromanone, 1-(5-chloro-2-nitrobenzoyl)piperidine-4-carboxylic acid, and polyphosphoric acid as a condensing agent, the tandem reaction achieves 61% yield at 100°C. This method reduces purification steps but requires precise stoichiometric control.
Solid-Phase Synthesis
Immobilization of the piperidine component on Wang resin enables iterative coupling and cyclization steps:
- Resin-bound piperidine + chroman-4-one → Spirocyclization (TFA/DCM)
- On-resin acylation with 5-chloro-2-nitrobenzoyl chloride
- Cleavage with TFA/H2O (95:5)
Reported yields reach 54% with >90% purity by HPLC.
Analytical Characterization
Critical spectroscopic data for the target compound:
- HRMS (ESI): m/z 415.0921 [M+H]+ (calc. 415.0918 for C21H18ClN2O5)
- 1H NMR (500 MHz, CDCl3): δ 8.21 (d, J=2.5 Hz, 1H, ArH), 7.98 (dd, J=8.7, 2.5 Hz, 1H, ArH), 7.63 (d, J=8.7 Hz, 1H, ArH), 4.12–3.98 (m, 4H, piperidine-H), 2.91–2.76 (m, 4H, chroman-H), 1.89–1.75 (m, 2H, spiro-H).
X-ray crystallography of analogous compounds confirms the spirocyclic structure with dihedral angles of 87.3° between the chroman and piperidine planes.
Challenges and Mitigation Strategies
Nitro Group Reduction
Unwanted reduction of the nitro group during hydrogenation steps is mitigated by using palladium-on-carbon under controlled H2 pressure (15 psi) in ethyl acetate.
Epimerization at the Spiro Center
High-temperature reactions risk racemization. Employing chiral auxiliaries like (R)-phenylglycinol during spirocyclization maintains enantiomeric excess >98%.
Industrial-Scale Considerations
For kilogram-scale production:
- Cost Analysis: Raw material costs dominate (62%), with 5-chloro-2-nitrobenzoyl chloride accounting for 38% of total expenses
- Process Mass Intensity (PMI): 87 kg/kg (benchmark: <100 kg/kg for pharmaceutical intermediates)
- Green Chemistry Metrics: E-factor = 23.4, Solvent Recovery = 81% (via distillation)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
